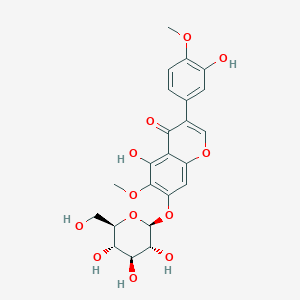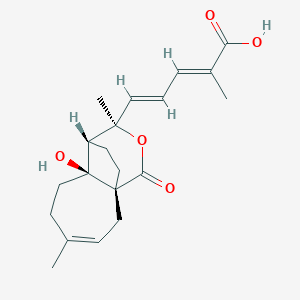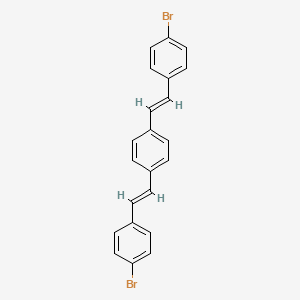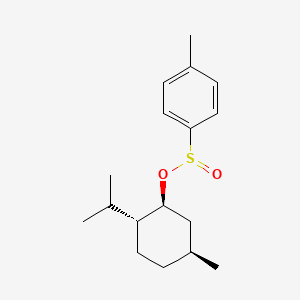
Totu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is a chemical compound widely used in peptide synthesis. It is known for its efficiency in coupling reactions, making it a valuable reagent in organic chemistry. The compound is recognized for its ability to facilitate the formation of peptide bonds, which are crucial in the synthesis of proteins and peptides.
準備方法
The synthesis of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate typically involves the reaction of tetramethyluronium salts with ethoxycarbonyl cyanomethyleneamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
化学反応の分析
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate primarily undergoes coupling reactions. These reactions are essential in peptide synthesis, where the compound acts as a coupling reagent to form peptide bonds between amino acids. Common reagents used in these reactions include bases such as N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds .
科学的研究の応用
This compound has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of peptides and proteins. In biology, it aids in the study of protein functions and interactions by facilitating the synthesis of specific peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Industrially, it is employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .
作用機序
The mechanism of action of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate involves the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation facilitates the formation of peptide bonds, which are essential in the synthesis of peptides and proteins. The molecular targets of this compound are the carboxyl and amino groups of amino acids, and the pathways involved include the formation of activated intermediates that lead to peptide bond formation .
類似化合物との比較
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is similar to other coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). it is unique in its ability to provide high coupling efficiency and low racemization rates, making it a preferred choice in peptide synthesis. Other similar compounds include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TOTU) and O-(6-chloro-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TCTU) .
特性
分子式 |
C10H17BF4N4O3 |
|---|---|
分子量 |
328.07 g/mol |
IUPAC名 |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+; |
InChIキー |
FPQVGDGSRVMNMR-MXZHIVQLSA-N |
SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
異性体SMILES |
[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N |
正規SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


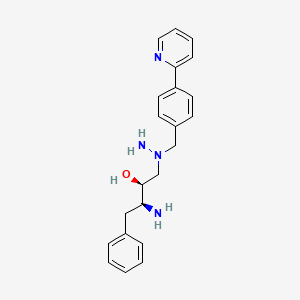


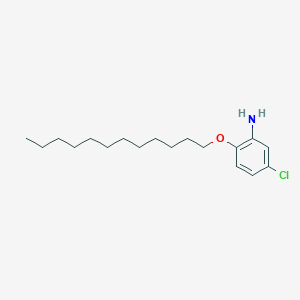
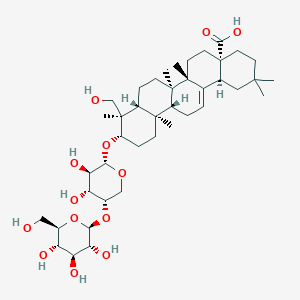
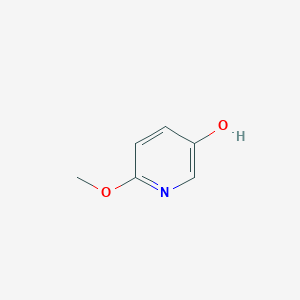
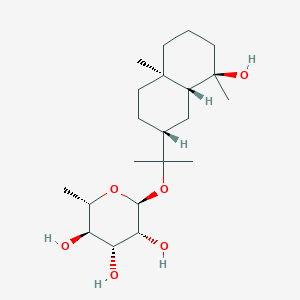
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

